molecular formula C18H13Cl2N3S B2890722 2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1207042-71-4

2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetonitrile

Cat. No.: B2890722
CAS No.: 1207042-71-4
M. Wt: 374.28
InChI Key: SYHDDZIDPGDXEN-UHFFFAOYSA-N
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Description

2-((1-Benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetonitrile is a synthetic organic compound characterized by its imidazole ring substituted with benzyl and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetonitrile typically involves multiple steps:

  • Formation of the Imidazole Ring: : The initial step involves the synthesis of the imidazole ring. This can be achieved through the condensation of benzylamine with 3,4-dichlorobenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the intermediate Schiff base. This intermediate is then cyclized using ammonium acetate to yield the imidazole ring.

  • Thioether Formation: : The next step involves the introduction of the thioether group. This is typically done by reacting the imidazole derivative with a suitable thiol, such as thioglycolic acid, under basic conditions (e.g., sodium hydroxide) to form the thioether linkage.

  • Acetonitrile Introduction: : Finally, the acetonitrile group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the thioether intermediate with a suitable nitrile source, such as chloroacetonitrile, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thioether group, to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can target the imidazole ring or the nitrile group. For example, catalytic hydrogenation can reduce the nitrile group to an amine.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or dichlorophenyl groups. Common reagents include alkyl halides or aryl halides under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation (e.g., palladium on carbon), lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its imidazole ring and dichlorophenyl group are known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. These include anti-inflammatory, antimicrobial, and anticancer activities. The compound’s ability to modulate biological pathways makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetonitrile involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The dichlorophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can lead to the modulation of various biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-5-(3,4-dichlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole
  • 2-((1-Benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)ethanol
  • 1-Benzyl-5-(3,4-dichlorophenyl)-2-((methylthio)acetyl)-1H-imidazole

Uniqueness

Compared to similar compounds, 2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetonitrile stands out due to its specific combination of functional groups. The presence of both the thioether and acetonitrile groups provides unique chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[1-benzyl-5-(3,4-dichlorophenyl)imidazol-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3S/c19-15-7-6-14(10-16(15)20)17-11-22-18(24-9-8-21)23(17)12-13-4-2-1-3-5-13/h1-7,10-11H,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHDDZIDPGDXEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=C2SCC#N)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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